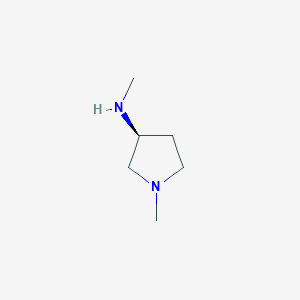

(S)-N,1-Dimethylpyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N,1-Dimethylpyrrolidin-3-amine is a chiral amine with a pyrrolidine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N,1-Dimethylpyrrolidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid.

Reductive Amination: The key step involves reductive amination, where (S)-pyrrolidine-3-carboxylic acid is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the N-methyl group.

Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent to obtain this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Reductive Amination: Utilizing continuous flow reactors for the reductive amination step to enhance efficiency and control.

Purification: Employing techniques such as distillation or crystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-N,1-Dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

Oxidation: N-oxides.

Reduction: Primary or secondary amines.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-N,1-Dimethylpyrrolidin-3-amine serves as a building block in the synthesis of various pharmacologically active compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which can exhibit different biological activities compared to their racemic mixtures or other stereoisomers.

Research has focused on the interaction of this compound with various biological targets. These studies are essential for understanding its pharmacological profile:

- Binding Affinity : Interaction studies indicate that this compound has significant binding affinity with certain receptors, influencing its potential therapeutic effects.

- Mechanism of Action : Although specific mechanisms are still under investigation, initial findings suggest that this compound may act as an enzyme inhibitor or modulator of receptor activity, which could be beneficial in treating various diseases.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by modulating key signaling pathways. For example, one study demonstrated a significant reduction in cell viability in human melanoma cells treated with this compound.

- CNS Disorders : Research indicates that this compound may have applications in treating central nervous system disorders due to its activity as a selective serotonin receptor modulator. A patent describes its use as a 5-HT2A receptor antagonist, suggesting a role in managing conditions like anxiety or depression .

Mécanisme D'action

The mechanism of action of (S)-N,1-Dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets enzymes and receptors in biological systems, modulating their activity.

Pathways Involved: The compound can influence neurotransmitter pathways, potentially affecting mood and cognition.

Comparaison Avec Des Composés Similaires

®-N,1-Dimethylpyrrolidin-3-amine: The enantiomer of (S)-N,1-Dimethylpyrrolidin-3-amine, with different stereochemistry.

N-Methylpyrrolidine: Lacks the additional methyl group on the nitrogen atom.

N,N-Dimethylpyrrolidine: Contains two methyl groups on the nitrogen but lacks the chiral center.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(S)-N,1-Dimethylpyrrolidin-3-amine, also known as (S)-N,1-dimethyl-3-pyrrolidinamine, is a chiral amine with the molecular formula C₆H₁₄N₂. This compound features a pyrrolidine ring with two methyl groups attached to the nitrogen atom at the first position and an amine group at the third position. Its unique stereochemistry is crucial as it can exhibit different biological activities compared to its enantiomer.

While specific mechanisms of action for this compound are not extensively documented, similar compounds often interact with biological targets such as enzymes or receptors, influencing their functions and leading to various physiological effects. The compound's activity may involve binding to active sites, thereby altering biochemical pathways essential for cellular processes.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are crucial for understanding its pharmacological profile. Notably:

- Binding Affinity : The compound has been evaluated for its potential interactions with several enzymes and receptors. However, detailed quantitative data on binding affinities remain limited.

- Pharmacological Applications : It serves as a building block in the synthesis of biologically active molecules, which may include inhibitors of specific enzymes involved in disease processes.

Synthesis and Applications

This compound has been utilized in the synthesis of various compounds with potential therapeutic applications. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Dimethylpyrrolidine | Tertiary Amine | Lacks chiral center; used as a solvent |

| (R)-N,N-Dimethylpyrrolidin-3-amine | Enantiomer | Exhibits different biological activity compared to (S) form |

| 1-Methylpyrrolidine | Secondary Amine | Less sterically hindered; different reactivity |

The unique stereochemistry of this compound contributes to its distinct biological properties compared to these similar compounds.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining the bioavailability and efficacy of this compound. Although specific data are sparse, understanding these properties is essential for evaluating its therapeutic potential .

Future Directions in Research

Given its structural characteristics and potential applications in medicinal chemistry, further research into this compound could focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with biological targets.

- Therapeutic Development : Exploring its role in developing new therapeutics for diseases where current treatments are inadequate.

- Comparative Studies : Investigating the differences in biological activity between this compound and its enantiomers to better understand chiral influences on drug action.

Propriétés

IUPAC Name |

(3S)-N,1-dimethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGIEJXGCLWRPY-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCN(C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.